![molecular formula C15H10Br2N2O B5438866 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 65247-11-2](/img/structure/B5438866.png)
7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to specific sites on this receptor, this compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in its anxiolytic, sedative, and anticonvulsant effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Advantages and Limitations for Lab Experiments
One advantage of using 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a reliable tool for investigating the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of using this compound is its potential for side effects, which may confound experimental results.
Future Directions
There are several future directions for research on 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. One area of interest is its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and panic disorder. Additionally, this compound may have potential applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through a multistep process that involves the condensation of 3-bromophenylacetic acid with o-phenylenediamine, followed by bromination and cyclization reactions. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound has been shown to possess anticonvulsant properties, making it a possible candidate for the treatment of epilepsy.
properties
IUPAC Name |
7-bromo-5-(3-bromophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c16-10-3-1-2-9(6-10)15-12-7-11(17)4-5-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCMGHBGLWKNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348265 |
Source
|
Record name | 7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65247-11-2 |
Source
|
Record name | 7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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